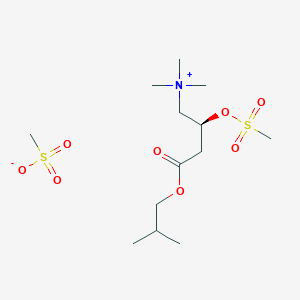
N-(5-Carbobenzyloxyamino)-1-carboxypentyl)iminodiacetic Acid
Descripción general
Descripción
This compound is part of a class of chemicals known for their complexation and chelation capabilities, often utilized in coordination chemistry to form stable metal complexes. The specific chemical, "N-(5-Carbobenzyloxyamino)-1-carboxypentyl)iminodiacetic Acid," has not been directly mentioned in the literature but closely related compounds provide insight into its potential characteristics and applications.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, starting from base chemicals like iminodiacetic acid or benzyl compounds. For instance, the synthesis of enantiopure N-carbobenzyloxy-N′-phthaloyl-cis-1,2-cyclohexanediamine involves asymmetric reductive amination and the Curtius rearrangement (Matsuo et al., 2007). These methods may offer a pathway for synthesizing the compound by adapting the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of similar compounds, like copper(II) and nickel(II) complexes with N-benzyl- and N-(p-nitrobenzyl)iminodiacetic acids, has been characterized using X-ray crystallography and DFT studies. These complexes often show octahedral coordination environments around the metal ions (Smrečki et al., 2016), indicating how "N-(5-Carbobenzyloxyamino)-1-carboxypentyl)iminodiacetic Acid" might interact with metals to form structurally complex and stable chelates.
Chemical Reactions and Properties
The chemical reactivity and properties of iminodiacetic acid derivatives are influenced by their functional groups, leading to a variety of chemical behaviors. For example, the synthesis and magnetic properties of a MnII coordination polymer with N-(4-carboxybenzyl)iminodiacetic acid as a ligand reveal how these compounds can participate in forming coordination polymers with specific magnetic properties (Lymperopoulou et al., 2014).
Aplicaciones Científicas De Investigación
-
Pharmaceutical Intermediates
- The compound could potentially be used as an intermediate in the synthesis of pharmaceuticals . For example, 5-hydroxy-3-oxopentanoic acid derivatives, which are valuable as pharmaceutical intermediates, particularly as intermediates of an HMG-CoA reductase inhibitor, can be prepared from inexpensive and easily available raw materials under noncryogenic conditions .
-
Chiral Induction
- The compound might be involved in the preparation of chiral 2,4-disubstituted-5-trifluoroacetamido-,5-carbobenzyloxyamino, and 5-β,β,β,-trichloroethoxycarbonylaminooxazoles . These have been prepared from diamide, dipeptide, or amide nitrile precursors . Conversion to their (poly)amide equivalents via a deacylation/hydration sequence is described .
-
Anti-inflammatory Activity
-
Chiral Induction
- The compound might be involved in the preparation of chiral 2,4-disubstituted-5-trifluoroacetamido-,5-carbobenzyloxyamino, and 5-β,β,β,-trichloroethoxycarbonylaminooxazoles . These have been prepared from diamide, dipeptide, or amide nitrile precursors . Conversion to their (poly)amide equivalents via a deacylation/hydration sequence is described .
Propiedades
IUPAC Name |
2-[bis(carboxymethyl)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O8/c21-15(22)10-20(11-16(23)24)14(17(25)26)8-4-5-9-19-18(27)28-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,19,27)(H,21,22)(H,23,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSASMXBVVMAAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396120 | |
| Record name | STK366790 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Bis(carboxymethyl)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid | |
CAS RN |
209052-01-7 | |
| Record name | STK366790 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-yn-1-ol](/img/structure/B16347.png)


